molecular formula C13H21Cl3N2O3 B10814129 Monohydroxy Melphalan (hydrochloride)

Monohydroxy Melphalan (hydrochloride)

Cat. No.: B10814129
M. Wt: 359.7 g/mol
InChI Key: UYAOCCFUQBFMKY-LTCKWSDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Monohydroxy Melphalan (hydrochloride) involves the hydrolysis of melphalan. Melphalan is synthesized by protecting the glycinic amino group of p-nitro-L-phenylalanine with a phthalimide functional group, followed by esterification to produce an ester compound. This ester derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group. The amino compound is treated with ethylene oxide to affect bishydroxyethylation, followed by chlorination, hydrolysis, and deprotection of the phthaloyl group .

Industrial Production Methods: The industrial production of Monohydroxy Melphalan (hydrochloride) follows similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound for research and therapeutic applications .

Chemical Reactions Analysis

Scientific Research Applications

Monohydroxy Melphalan (hydrochloride) has several scientific research applications, including:

Properties

Molecular Formula

C13H21Cl3N2O3

Molecular Weight

359.7 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid;dihydrochloride

InChI

InChI=1S/C13H19ClN2O3.2ClH/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19;;/h1-4,12,17H,5-9,15H2,(H,18,19);2*1H/t12-;;/m0../s1

InChI Key

UYAOCCFUQBFMKY-LTCKWSDVSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.